2-(3,5-dimethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide class, characterized by a fused triazole-pyrimidine core with a carboxamide substituent. Key structural features include:
- Position 2: 3,5-Dimethoxyphenyl group, contributing electron-donating methoxy substituents that enhance π-π stacking and solubility.
- Position 7: 2-Methoxyphenyl group, introducing steric and electronic effects distinct from other aryl substituents.
- Position 5: Methyl group, which may influence steric hindrance and metabolic stability.
Propriétés
IUPAC Name |
2-(3,5-dimethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O4/c1-16-23(26(34)30-18-8-7-11-28-15-18)24(21-9-5-6-10-22(21)37-4)33-27(29-16)31-25(32-33)17-12-19(35-2)14-20(13-17)36-3/h5-15,24H,1-4H3,(H,30,34)(H,29,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUBSNLQRJZUGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC(=C3)OC)OC)N1)C4=CC=CC=C4OC)C(=O)NC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(3,5-dimethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a derivative of triazolopyrimidine that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring fused with a pyrimidine system, which is known to enhance biological activity through various mechanisms. The chemical formula is , and its molecular weight is approximately 396.44 g/mol.
Structural Characteristics
| Component | Description |
|---|---|
| Triazole Ring | Contributes to the compound's reactivity and binding affinity. |
| Pyrimidine Moiety | Known for its role in DNA/RNA synthesis and inhibition of related enzymes. |
| Methoxy Groups | Enhance lipophilicity and may influence receptor binding. |
Inhibition of Enzymatic Activity
Research indicates that compounds similar to this one often target key enzymes involved in cellular processes:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibition leads to reduced availability of tetrahydrofolate, impairing cell proliferation, particularly in cancer cells .
- Kinase Inhibition : The compound may also exhibit activity against various kinases, including those involved in signal transduction pathways that regulate cell growth and differentiation .
Biological Targets
The following biological targets have been identified for related compounds:
| Target | Function | Implication |
|---|---|---|
| DHFR | DNA synthesis | Potential use in cancer therapy |
| MAP Kinases | Cell signaling | Involved in cancer progression |
| Tyrosine Kinases | Growth factor signaling | Implicated in tumorigenesis |
Anticancer Properties
Several studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds structurally similar to the target compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Case Study : A study demonstrated that a related triazolopyrimidine derivative inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
In addition to anticancer properties, some derivatives have shown promise in treating inflammatory diseases by modulating immune responses and reducing cytokine production.
- Research Finding : A derivative was found to significantly reduce levels of pro-inflammatory cytokines in vitro, suggesting potential applications in autoimmune disorders .
In Vivo Studies
Pharmacological evaluations have been conducted to assess the efficacy and safety profiles of similar compounds:
- Animal Models : Studies using murine models have shown that administration of triazolopyrimidine derivatives resulted in significant tumor reduction without notable toxicity .
Toxicology Profile
Preliminary toxicological assessments indicate that these compounds possess a favorable safety profile, with low acute toxicity observed in animal studies.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound is compared to structurally analogous [1,2,4]triazolo[1,5-a]pyrimidine derivatives synthesized via multi-component reactions (). Key differences lie in substituent patterns and their impact on physicochemical and biological properties.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Methoxy groups (e.g., 3,5-dimethoxyphenyl in the target compound) improve water solubility via polarity, whereas halogenated analogs (e.g., 5k with bromine) prioritize lipophilicity .
Electron-withdrawing groups (e.g., nitro in 5j) may stabilize the molecule but reduce solubility, whereas electron-donating groups (methoxy) enhance resonance stabilization .
Synthetic Yields: Yields for analogs range from 43% (5j) to 66% (5a), influenced by substituent bulkiness and reaction conditions.
The pyridin-3-yl group may mimic nicotinamide moieties, suggesting possible applications in NAD+-dependent enzyme targeting .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this triazolo-pyrimidine derivative, and how can reaction yields be improved?
- Methodology : Use multi-step condensation reactions with substituted benzaldehydes and heterocyclic precursors under reflux conditions. For example, describes a method where chloroacetic acid, aromatic aldehydes, and sodium acetate in acetic anhydride/acetic acid (10:20 mL) are refluxed for 2 hours to form structurally similar pyrimidine derivatives (yields ~68%) . To improve yields, consider optimizing stoichiometry, solvent ratios, or additives like catalytic bases (e.g., triethylamine, as in ) .
Q. How can the molecular structure of this compound be confirmed post-synthesis?
- Methodology : Combine spectroscopic techniques:
- IR : Identify functional groups (e.g., C=O at ~1,700 cm⁻¹, NH at ~3,400 cm⁻¹) .
- NMR : Analyze substituent patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, pyridinyl protons at δ 8.0–8.5 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., molecular ion peaks matching calculated values) .
Q. What solvents and crystallization methods are suitable for purifying this compound?
- Methodology : Use polar aprotic solvents (DMF, DMSO) or ethanol/water mixtures for recrystallization, as demonstrated for structurally analogous compounds in and . Slow evaporation at 4°C enhances crystal quality for X-ray diffraction .
Advanced Research Questions
Q. How can computational tools (e.g., DFT, reaction path searches) predict reaction outcomes or optimize synthesis?
- Methodology : Apply quantum chemical calculations (e.g., Gaussian, ORCA) to model transition states and energetics. highlights ICReDD’s approach using reaction path search algorithms to narrow experimental conditions, reducing trial-and-error cycles . Pair computational predictions with experimental validation (e.g., varying temperature/pH) to resolve discrepancies.
Q. How do substituent variations (e.g., methoxy vs. methyl groups) impact biological activity or physicochemical properties?
- Methodology : Design a structure-activity relationship (SAR) study:
- Synthese analogs with targeted substitutions (e.g., replace 3,5-dimethoxyphenyl with 4-cyanophenyl, as in ) .
- Evaluate solubility (logP), bioavailability (Caco-2 assays), and receptor binding (e.g., kinase inhibition assays). notes that trifluoromethyl groups enhance lipophilicity and metabolic stability .
Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting) be resolved?
- Methodology :
- Dynamic NMR : Probe conformational equilibria by varying temperature (e.g., coalescence experiments for rotamers) .
- 2D NMR (COSY, NOESY) : Assign overlapping proton signals (e.g., distinguish aromatic protons in crowded regions) .
- X-ray crystallography : Resolve ambiguities via single-crystal analysis (as in and for related triazolo-pyrimidines) .
Q. What strategies mitigate side reactions (e.g., oxidation or dimerization) during synthesis?
- Methodology :
- Inert atmosphere : Use argon/nitrogen to prevent oxidation of sensitive intermediates (e.g., amine groups) .
- Additives : Introduce radical scavengers (e.g., BHT) or kinetic inhibitors (e.g., TEMPO) to suppress unwanted pathways .
- Process monitoring : Employ in-situ FTIR or HPLC to track reaction progress and halt at optimal conversion .
Data Analysis & Experimental Design
Q. How should researchers address contradictions between computational predictions and experimental results?
- Methodology :
- Sensitivity analysis : Identify variables (e.g., solvent polarity, steric effects) not fully captured in simulations .
- Multi-scale modeling : Combine quantum mechanics (QM) for active sites with molecular mechanics (MM) for bulk environments .
- Iterative refinement : Feed experimental data (e.g., kinetic rates) back into computational models to improve accuracy .
Q. What advanced spectroscopic techniques can elucidate electronic or conformational properties?
- Methodology :
- Solid-state NMR : Probe crystallinity and polymorphic forms .
- Time-resolved fluorescence : Study excited-state dynamics (e.g., charge transfer in donor-acceptor systems) .
- EPR spectroscopy : Detect radical intermediates during catalytic cycles .
Table: Key Synthetic and Analytical Parameters
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